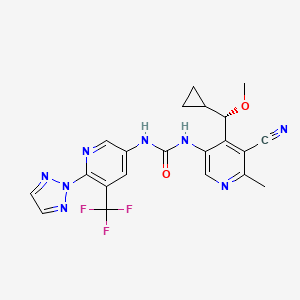

Malt1-IN-3

Description

MALT1 as a Paracaspase and Critical Signaling Modulator

MALT1 is unique among its relatives as the only human paracaspase, a class of proteases with structural similarities to caspases but with distinct substrate specificity, primarily cleaving after arginine residues. medchemexpress.comsci-hub.se This enzymatic activity is crucial for its function as a signaling modulator. MALT1 plays a key role in promoting NF-κB activation, a transcription factor central to immune and inflammatory responses. patsnap.comaai.org Aberrant MALT1 activity can lead to inappropriate NF-κB activation, contributing to uncontrolled cell proliferation and survival in cancers like lymphomas. patsnap.com Beyond NF-κB, MALT1 also influences other signaling pathways, including JNK and AP-1. frontiersin.orgunil.ch The development of MALT1 inhibitors like Malt1-IN-3 aims to specifically block this enzymatic activity and its downstream effects.

Dual Functions of MALT1: Scaffolding and Proteolytic Activity in Immune Signaling

MALT1 possesses a dual role within immune signaling complexes: acting as a scaffolding protein and as a substrate-specific protease. ashpublications.orgaai.orgfrontiersin.orgunil.chresearchgate.net As a scaffold, MALT1 facilitates the assembly of downstream signaling proteins, notably by recruiting the E3 ligase TRAF6. ashpublications.orgfrontiersin.orgunil.chresearchgate.net This scaffolding function is essential for initiating canonical NF-κB and JNK signaling pathways. frontiersin.orgunil.ch In parallel, the proteolytic activity of MALT1 is activated, often through proximity-induced dimerization of its paracaspase domain within signaling complexes. frontiersin.orgnih.gov This protease activity modulates signaling by cleaving specific substrates, which can include negative regulators of NF-κB signaling. nih.govashpublications.orgfrontiersin.orgunil.chresearchgate.net While complete loss of MALT1 function leads to immunodeficiency, selective disruption of either the scaffolding or protease activity can result in distinct outcomes, highlighting the importance of both functions in maintaining immune homeostasis. frontiersin.orgnih.govnih.gov this compound is designed to target the proteolytic function, aiming to selectively inhibit this aspect of MALT1's dual role.

Role of MALT1 in the CARMA-BCL10-MALT1 (CBM) Complex Assembly and Activation

MALT1 is a core component of the CARMA-BCL10-MALT1 (CBM) signalosome, a complex that links various immune receptors to downstream signaling pathways, particularly NF-κB. ashpublications.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.govembopress.org The assembly of the CBM complex is initiated by CARMA proteins (CARD11, CARD10, or CARD9) upon receptor stimulation (such as T-cell receptor or B-cell receptor engagement), often involving PKC-mediated phosphorylation of the CARMA protein. unil.chfrontiersin.orgresearchgate.netembopress.org This triggers conformational changes in the CARMA protein, leading to the recruitment of BCL10 and preformed MALT1-BCL10 complexes. unil.chfrontiersin.orgresearchgate.net BCL10 can form filamentous structures, providing a scaffold for MALT1. unil.chresearchgate.netnih.gov Within the assembled CBM complex, MALT1 is activated, leading to both its scaffolding function (recruiting TRAF6) and the activation of its proteolytic activity. frontiersin.orgunil.chnih.govresearchgate.netembopress.org This complex assembly and subsequent MALT1 activation are crucial for robust NF-κB and AP-1 activation. unil.chfrontiersin.orgresearchgate.net By inhibiting MALT1's proteolytic activity within the CBM complex, this compound can disrupt the full activation of downstream signaling pathways that rely on substrate cleavage.

Identification and Functional Consequences of Key MALT1 Protease Substrates

MALT1 protease activity targets a specific set of substrates, and their cleavage has significant functional consequences for immune signaling and cellular processes. frontiersin.orgnih.govnih.govresearchgate.net Unbiased approaches, screening, and computational predictions have identified approximately 20 MALT1 substrates. frontiersin.orgnih.govresearchgate.net These substrates are involved in diverse cellular functions, including the auto-regulation of the CBM complex itself (e.g., MALT1 and BCL10), regulation of signaling and adhesion (e.g., A20, CYLD, HOIL-1, Tensin-3), transcription (e.g., RelB), and mRNA stability/translation (e.g., Regnase-1, Roquin-1/2, N4BP1). nih.govashpublications.orgsci-hub.sefrontiersin.orgresearchgate.netnih.govnih.govresearchgate.netoncotarget.combiorxiv.orgashpublications.orgjci.orgfrontiersin.org Cleavage of negative regulators of NF-κB, such as A20 and CYLD, can enhance NF-κB activation. nih.govashpublications.orgsci-hub.seresearchgate.netoncotarget.comashpublications.orgfrontiersin.org Cleavage of RNA-binding proteins like Regnase-1 and Roquin-1/2 can impact mRNA stability and translation, affecting gene expression post-transcriptionally. ashpublications.orgsci-hub.sefrontiersin.orgnih.gov The cleavage of Tensin-3 has been shown to affect B-cell adhesion. frontiersin.orgbiorxiv.org The specific functional outcome of MALT1 activity is often a result of the combined effects of cleaving multiple substrates involved in similar pathways. frontiersin.orgnih.gov Inhibition of MALT1 protease by compounds like this compound prevents the cleavage of these substrates, thereby modulating the downstream cellular responses.

Research indicates that this compound is a potent inhibitor of MALT1 protease activity. It has been reported to inhibit MALT1 protease with an IC50 of 0.06 μM. medchemexpress.com In cellular contexts, this compound has demonstrated the ability to inhibit the production of cytokines that are influenced by MALT1-dependent signaling. For instance, in OCI-LY3 cells, this compound inhibited the production of IL-6 and IL-10 with IC50 values of 0.14 μM and 0.13 μM, respectively. medchemexpress.com These findings highlight the potential of this compound to interfere with MALT1's role in regulating inflammatory and immune responses through its proteolytic activity. The study of this compound contributes to the understanding of how selective MALT1 protease inhibition can impact downstream signaling and cellular functions.

Structure

3D Structure

Properties

Molecular Formula |

C21H19F3N8O2 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

1-[5-cyano-4-[(S)-cyclopropyl(methoxy)methyl]-6-methyl-3-pyridinyl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)-3-pyridinyl]urea |

InChI |

InChI=1S/C21H19F3N8O2/c1-11-14(8-25)17(18(34-2)12-3-4-12)16(10-26-11)31-20(33)30-13-7-15(21(22,23)24)19(27-9-13)32-28-5-6-29-32/h5-7,9-10,12,18H,3-4H2,1-2H3,(H2,30,31,33)/t18-/m0/s1 |

InChI Key |

DDGNZGLBMAPNGD-SFHVURJKSA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1C#N)[C@H](C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |

Canonical SMILES |

CC1=NC=C(C(=C1C#N)C(C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |

Origin of Product |

United States |

Mechanistic and Structural Insights into Malt1 and Its Inhibition by Compounds Like Malt1 in 3

Structural Biology of the MALT1 Paracaspase

The intricate structure of MALT1 is fundamental to its dual functions as a scaffold and a protease. Its architecture allows for complex interactions with other proteins and precise regulation of its enzymatic activity.

Domain Architecture (Paracaspase, Immunoglobulin-like (Ig) Domains, Death Domain)

Death Domain (DD): Located at the N-terminus, the death domain is crucial for protein-protein interactions, particularly with B-cell lymphoma 10 (BCL10). This interaction is a critical step in the formation of the CARMA1-BCL10-MALT1 (CBM) signalosome, which is essential for initiating downstream signaling cascades. researchgate.netnih.gov

Immunoglobulin-like (Ig) Domains: MALT1 possesses three Ig-like domains. The first two Ig domains, Ig1 and Ig2, are also involved in the interaction with BCL10 and contribute to the oligomerization of MALT1. researchgate.net The third Ig domain, Ig3, is located C-terminal to the paracaspase domain and plays a crucial regulatory role. It interacts with the paracaspase domain, maintaining it in an inactive state. researchgate.netnih.gov

Paracaspase Domain: This central domain harbors the proteolytic activity of MALT1. Although it shares structural similarities with caspases, it is classified as a paracaspase due to its distinct substrate specificity, cleaving after arginine residues instead of aspartate residues. nih.gov

| Domain | Location | Primary Function |

|---|---|---|

| Death Domain (DD) | N-terminus | Interaction with BCL10, CBM complex formation |

| Immunoglobulin-like Domain 1 (Ig1) | Central | Interaction with BCL10, MALT1 oligomerization |

| Immunoglobulin-like Domain 2 (Ig2) | Central | Interaction with BCL10, MALT1 oligomerization |

| Paracaspase Domain | Central | Catalytic (protease) activity |

| Immunoglobulin-like Domain 3 (Ig3) | C-terminus | Regulatory, interaction with paracaspase domain |

Dimerization and Conformational Changes Mediating MALT1 Activation

The activation of MALT1's proteolytic activity is a tightly regulated, multi-step process that is critically dependent on dimerization and subsequent conformational changes. researchgate.netnih.gov In its inactive, monomeric state, the paracaspase domain is autoinhibited through its interaction with the adjacent Ig3 domain. nih.gov

Upon cellular stimulation, such as T-cell or B-cell receptor engagement, MALT1 is recruited to the CBM complex. This proximity induces the dimerization of MALT1, which is a prerequisite for its activation. nih.gov However, dimerization alone is not sufficient to fully unleash its catalytic activity. A subsequent conformational change is required, which is thought to be triggered by substrate binding. researchgate.netnih.gov This conformational shift involves a rotation of the Ig3 domain relative to the paracaspase domain, which relieves the autoinhibition and fully exposes the active site. researchgate.net

Elucidation of Allosteric Binding Pockets and Active Site Architecture for Inhibitor Design

The intricate structure and activation mechanism of MALT1 have revealed multiple potential sites for therapeutic intervention. The two primary targets for inhibitor design are the active site and allosteric pockets.

Active Site: The active site of the paracaspase domain is where substrate cleavage occurs. It contains a catalytic dyad of Cysteine 464 and Histidine 415. nih.gov Inhibitors that target the active site are typically substrate mimetics and can be designed to bind covalently and irreversibly. nih.gov

Allosteric Binding Pockets: An important allosteric site has been identified at the interface between the paracaspase and Ig3 domains. tandfonline.com In the inactive state, a tryptophan residue (Trp580) from the Ig3 domain occupies a hydrophobic pocket on the paracaspase domain, contributing to the autoinhibited conformation. tandfonline.comresearchgate.net Allosteric inhibitors, such as Malt1-IN-3, are designed to bind to this pocket. By displacing Trp580 and occupying this space, these inhibitors stabilize the inactive conformation of MALT1, preventing the conformational changes necessary for activation. tandfonline.comresearchgate.net This allosteric inhibition is an attractive therapeutic strategy as it can offer high specificity and avoid off-target effects that might be associated with targeting the highly conserved active sites of proteases. tandfonline.com

Molecular Mechanisms of MALT1 Proteolytic Activity

Once activated, the MALT1 paracaspase plays a crucial role in amplifying and sustaining downstream signaling pathways, primarily through the specific cleavage of key regulatory proteins.

Substrate Cleavage Specificity and Catalytic Dyad Function

MALT1 is an arginine-specific cysteine protease, meaning it cleaves its substrates immediately following an arginine residue. nih.gov This specificity is a key feature that distinguishes it from caspases. The catalytic activity is mediated by the Cys464/His415 catalytic dyad within the active site of the paracaspase domain. nih.gov

MALT1 has several known substrates, the cleavage of which has significant downstream consequences. These substrates include:

A20 (TNFAIP3): A deubiquitinating enzyme that acts as a negative regulator of NF-κB signaling. MALT1-mediated cleavage of A20 removes this negative feedback, leading to prolonged NF-κB activation. nih.gov

BCL10: A key component of the CBM complex. While MALT1 cleavage of BCL10 does not abolish NF-κB signaling, it is thought to play a role in other cellular processes like T-cell adhesion. nih.gov

CYLD: Another deubiquitinating enzyme that negatively regulates NF-κB and JNK signaling. Its cleavage by MALT1 also contributes to the amplification of these pathways. nih.govnih.gov

RelB: A member of the NF-κB family of transcription factors that can act as a negative regulator of the canonical NF-κB pathway. Cleavage of RelB by MALT1 promotes the activity of other NF-κB members. nih.gov

HOIL-1 (RBCK1): A component of the linear ubiquitin chain assembly complex (LUBAC), which is involved in NF-κB activation. MALT1 cleavage of HOIL-1 generates a dominant-negative fragment that can modulate LUBAC function. researchgate.net

| Substrate | Function | Consequence of MALT1-mediated Cleavage |

|---|---|---|

| A20 (TNFAIP3) | Negative regulator of NF-κB signaling | Prolonged NF-κB activation |

| BCL10 | Component of the CBM signalosome | Modulation of T-cell adhesion |

| CYLD | Negative regulator of NF-κB and JNK signaling | Amplification of NF-κB and JNK signaling |

| RelB | Negative regulator of canonical NF-κB signaling | Enhanced activity of other NF-κB members |

| HOIL-1 (RBCK1) | Component of the LUBAC complex | Generation of a dominant-negative fragment |

Contribution to NF-κB Signal Amplification and Persistence

The proteolytic activity of MALT1 is a key mechanism for the amplification and persistence of NF-κB signaling. nih.gov In its role as a scaffold, MALT1 facilitates the recruitment of the E3 ubiquitin ligase TRAF6, which leads to the polyubiquitination of several proteins, including MALT1 itself and BCL10. nih.govembopress.org This ubiquitination serves as a platform for the recruitment and activation of the IκB kinase (IKK) complex, which is the central kinase in the canonical NF-κB pathway. nih.gov

The subsequent proteolytic activity of MALT1 on substrates like A20 and CYLD removes the brakes on this signaling cascade. nih.govnih.gov By cleaving and inactivating these negative regulators, MALT1 ensures that the NF-κB signal is not prematurely terminated, leading to a more robust and sustained response. This sustained signaling is crucial for lymphocyte activation, proliferation, and survival. researchgate.net Consequently, inhibitors of MALT1's protease activity, such as this compound, can effectively dampen this amplified NF-κB signaling, which is a key therapeutic strategy for diseases driven by aberrant MALT1 activity. nih.gov

Regulation of Post-Transcriptional Gene Expression via mRNA-Destabilizing Proteins (e.g., Regnase-1, Roquin-1/2)

The paracaspase activity of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) plays a critical role in regulating gene expression beyond transcriptional activation by NF-κB. This is achieved at the post-transcriptional level through the cleavage and inactivation of specific mRNA-destabilizing proteins, namely Regnase-1 and the paralogs Roquin-1 and Roquin-2. frontiersin.orgnih.govmdpi.com In normal resting cells, these RNA-binding proteins (RBPs) act as a brake on the expression of certain inflammatory and immunoregulatory genes. They bind to specific elements within the 3' untranslated regions (3'UTRs) of target mRNAs, leading to their degradation. ashpublications.org

Upon cellular activation, or in malignancies driven by constitutive MALT1 activity such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), MALT1 protease is activated. nih.gov This activation leads to the direct cleavage of Regnase-1 and Roquin-1/2. nih.govnih.gov This proteolytic event inactivates their function, effectively releasing the post-transcriptional brake and leading to the stabilization and increased expression of their target transcripts. nih.gov Key oncogenic transcripts stabilized by this mechanism include NFKBIZ (encoding IκBζ) and NFKBID (encoding IκBNS). ashpublications.orgnih.gov This MALT1-driven mechanism serves as a critical bifurcation point, enhancing gene expression both transcriptionally via NF-κB and post-transcriptionally via RBP inactivation. nih.gov

The inhibition of MALT1's protease function by small molecules like this compound is designed to counteract this process. By blocking the cleavage of Regnase-1 and Roquin-1/2, MALT1 inhibitors restore their mRNA-destabilizing functions, thereby reducing the expression of key pro-survival and inflammatory genes in lymphoma cells. ashpublications.org

| Target Protein | MALT1-Mediated Action | Consequence of Action | Effect of MALT1 Inhibition | Key Target mRNAs |

| Regnase-1 | Proteolytic cleavage and inactivation. nih.gov | Stabilization of target mRNAs. ashpublications.org | Restored mRNA degradation. | NFKBIZ, NFKBID, ZC3H12A ashpublications.orgnih.gov |

| Roquin-1/2 | Proteolytic cleavage and inactivation. frontiersin.orgnih.gov | Increased expression of target genes. mdpi.com | Restored mRNA degradation. | ICOS, TNFA, IL6 mdpi.com |

Role in Regulating Cell Adhesion and Metastatic Dissemination (e.g., Tensin-3 cleavage)

Beyond its role in gene expression, MALT1 protease activity directly influences cellular mechanics by regulating cell adhesion. nih.gov An unbiased proteomic screen identified Tensin-3, a scaffold protein that links the actin cytoskeleton to integrins, as a key MALT1 substrate in activated B cells and various lymphomas. frontiersin.orgnih.gov MALT1 cleaves Tensin-3 at two conserved arginine residues (R614 and R645), which separates the N-terminal actin-binding domain from the C-terminal domains responsible for integrin interaction. frontiersin.orgresearchgate.net This cleavage abrogates the ability of Tensin-3 to function as a bridge between the cytoskeleton and cell surface integrins. frontiersin.orgnih.gov

Functionally, the MALT1-dependent cleavage of Tensin-3 leads to a decrease in integrin-dependent B-cell adhesion. nih.govbiorxiv.org In the context of MALT1-driven malignancies like DLBCL and mantle cell lymphoma, where MALT1 is constitutively active, the persistent cleavage of Tensin-3 is thought to facilitate the dissemination of tumor cells. nih.govresearchgate.net Indeed, silencing Tensin-3 expression in a xenograft model of MALT1-driven lymphoma promoted the spread of cancer cells to the bone marrow and spleen. nih.govresearchgate.net

This finding highlights a unique, transcription-independent function of MALT1 in controlling the metastatic potential of B-cell lymphomas. nih.gov Inhibition of MALT1's catalytic activity by compounds such as this compound would be expected to prevent Tensin-3 cleavage, thereby restoring normal cell adhesion and potentially limiting the metastatic dissemination of lymphoma cells. nih.govbiorxiv.org

| Finding | Description | Implication | Reference |

| Substrate Identification | Tensin-3 was identified as a direct substrate of MALT1 protease in activated B cells and lymphomas. | Expands the functional role of MALT1 beyond gene expression to include cell adhesion. | frontiersin.orgnih.gov |

| Cleavage Mechanism | MALT1 cleaves Tensin-3 at two specific arginine residues, functionally separating its key domains. | Abrogates the protein's ability to link the actin cytoskeleton to integrins. | frontiersin.orgnih.gov |

| Functional Outcome | MALT1-mediated cleavage of Tensin-3 reduces integrin-dependent B-cell adhesion. | Provides a mechanism by which MALT1 can alter the physical properties of a cell. | nih.govbiorxiv.org |

| Pathological Role | In lymphoma models, loss of Tensin-3 function promotes tumor cell dissemination. | Suggests MALT1 activity contributes to metastasis, which could be targeted by inhibitors. | nih.govresearchgate.net |

MALT1's Scaffolding Functions in Signaling Pathways

Recruitment of Ubiquitin Ligases (e.g., TRAF6) to the CBM Complex

In addition to its proteolytic function, MALT1 serves as an essential scaffold protein within the CARD11-BCL10-MALT1 (CBM) signalosome. nih.govresearchgate.net Following antigen receptor stimulation, the CBM complex assembles, and MALT1 acts as a platform for the recruitment of downstream signaling effectors. uni-muenchen.de A key event in this process is the direct recruitment of the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6) to the CBM complex via specific binding motifs on MALT1. nih.govuni-muenchen.debgu.ac.il

This recruitment is a critical step for bridging the CBM complex to the activation of the canonical NF-κB pathway. uni-muenchen.deresearchgate.net TRAF6, once brought into proximity with the signalosome, mediates the K63-linked polyubiquitination of MALT1 itself and other components, creating a docking site for subsequent signaling molecules. nih.govpnas.org Interestingly, the interaction between MALT1 and TRAF6 is also crucial for maintaining immune homeostasis; in resting T cells, TRAF6 binding helps to suppress the constitutive activation of MALT1's protease function. nih.govuni-muenchen.de

Activation of Downstream Kinase Complexes (e.g., IKK, TAK1)

The recruitment of TRAF6 to the MALT1 scaffold initiates a cascade that leads to the activation of key downstream kinase complexes. nih.govpnas.org The K63-linked polyubiquitin (B1169507) chains assembled by TRAF6 on MALT1 serve as a binding platform for the TAK1 (TGF-β-activated kinase 1) complex. nih.govaacrjournals.org This recruitment leads to the activation of TAK1 kinase activity. nih.govnih.gov

Once activated, TAK1 phosphorylates and activates the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (also known as NEMO). nih.govaacrjournals.org The activated IKK complex then targets the inhibitor of NF-κB (IκB) for phosphorylation. researchgate.netaacrjournals.org This marks IκB for proteasomal degradation, liberating NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes involved in proliferation, survival, and inflammation. aacrjournals.org Thus, the MALT1 scaffold is indispensable for coupling upstream receptor signals to the activation of the TAK1-IKK-NF-κB axis.

Integration and Crosstalk with Other Oncogenic and Immunomodulatory Pathways (e.g., PI3K, mTOR, JNK)

MALT1 signaling does not operate in isolation but is deeply integrated with other critical cellular pathways. Functional genomics screens have revealed that MALT1 is situated at a crossroads between multiple oncogenic signaling networks, most notably the PI3K/mTOR pathway. nih.gov In some DLBCLs, activation of the PI3K pathway may contribute to the triggering of the CBM complex. aacrjournals.org

This crosstalk has significant therapeutic implications. Inhibition of MALT1 can lead to the activation of adaptive feedback loops, where the cell compensates by upregulating parallel survival pathways. nih.govnih.gov Specifically, treatment with a MALT1 inhibitor has been shown to promote increased mTORC1 activity, evidenced by the phosphorylation of its downstream effectors S6K1 and S6. nih.govnih.gov This feedback can limit the efficacy of MALT1 inhibitors as a single-agent therapy and provides a strong rationale for combination treatments. nih.gov MALT1 activity can also influence the JNK pathway, although its cleavage of Tensin-3 appears to be independent of this signaling axis. biorxiv.org

Investigation of Intrinsic and Adaptive Feedback Mechanisms in MALT1 Signaling

The efficacy of therapies targeting MALT1 is influenced by the existence of both intrinsic and adaptive feedback mechanisms that regulate the pathway. nih.govnih.gov A primary example of an adaptive feedback mechanism is the observed upregulation of the mTORC1 pathway following MALT1 inhibition. nih.gov This survival feedback, characterized by increased phosphorylation of S6, enables cancer cells to escape the full impact of the drug and can lead to eventual disease progression. nih.govnih.gov

Intrinsic feedback is also built into the MALT1 system. MALT1 itself undergoes auto-proteolysis, which represents a direct auto-regulatory feedback circuit that can modulate its own activity and downstream NF-κB signaling. mdpi.comnih.gov

Understanding these complex feedback loops is essential for the rational design of more effective anti-lymphoma treatments. The discovery of the MALT1i-induced mTORC1 activation has led to the preclinical investigation of combination therapies. nih.gov Studies have shown that the simultaneous inhibition of both MALT1 and mTORC1 prevents the S6 phosphorylation feedback loop, resulting in synergistic killing of DLBCL cells and more profound tumor regression in vivo. nih.gov This highlights the importance of identifying and targeting feedback mechanisms to overcome therapeutic resistance.

| Feedback Type | Mechanism | Consequence | Therapeutic Strategy | Reference |

| Adaptive | MALT1 inhibition leads to increased mTORC1 activity (p-S6K1, p-S6). | Limits single-agent efficacy of MALT1 inhibitors and promotes survival. | Combination therapy with mTORC1 inhibitors to block the escape pathway. | nih.govnih.gov |

| Intrinsic | MALT1 undergoes auto-proteolytic cleavage. | Modulates MALT1 activity and downstream signaling. | Understanding this may offer further points for therapeutic intervention. | mdpi.comnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.